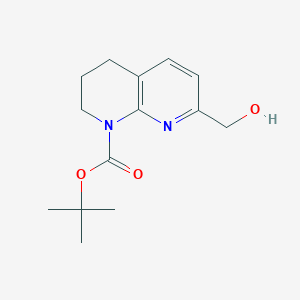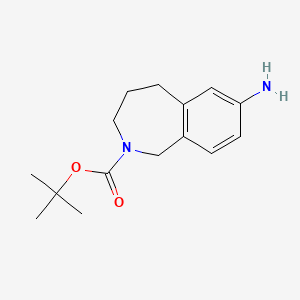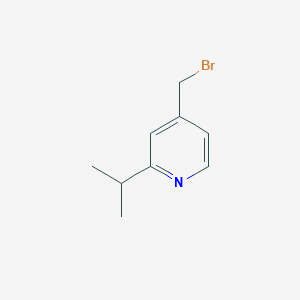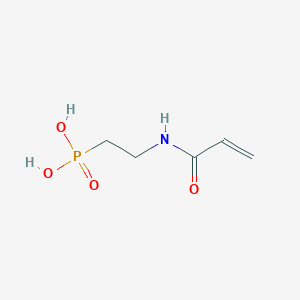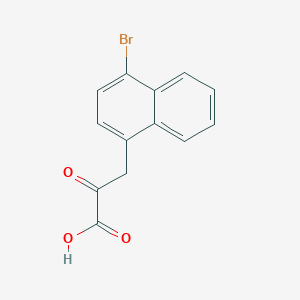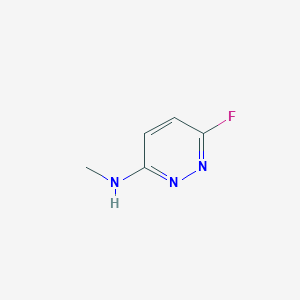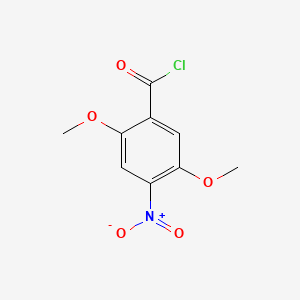
3,8-Dimethylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring The presence of methyl groups at the 3rd and 8th positions of the isoquinoline structure distinguishes this compound from other isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylisoquinoline typically involves the alkylation of isoquinoline derivatives. One common method is the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with alkyl halides in the presence of a base such as potassium carbonate and a solvent like triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 3,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
科学研究应用
3,8-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 3,8-Dimethylisoquinoline involves its interaction with specific molecular targets. For instance, as an alpha 2B-adrenergic receptor antagonist, it inhibits platelet aggregation by blocking the receptor’s activity . This action is mediated through the binding of the compound to the receptor, preventing the activation of downstream signaling pathways involved in platelet aggregation.
相似化合物的比较
1,3-Dimethylisoquinoline-6,8-diol: This compound has hydroxy groups at positions 6 and 8, which significantly alter its chemical properties and reactivity.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Used as a precursor in the synthesis of various isoquinoline derivatives.
Uniqueness: 3,8-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
属性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
3,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-6-9(2)12-7-11(8)10/h3-7H,1-2H3 |
InChI 键 |
WUUDEJJHMBBKHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC(=CC2=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


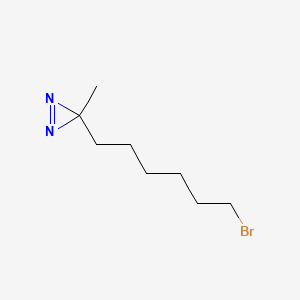
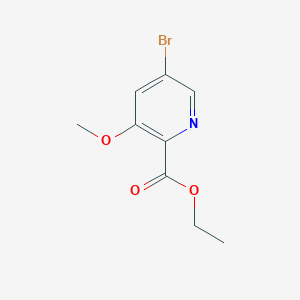
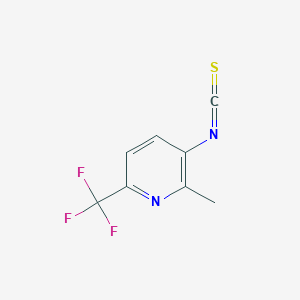

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
